
N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropane ring, an ethyl group, and a pyridin-3-yloxy moiety, making it a unique structure in the field of organic chemistry .
Preparation Methods
The synthesis of N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine typically involves the reaction of cyclopropanamine with an ethylating agent and a pyridin-3-yloxy compound . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine can undergo various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
The compound has been identified as a promising candidate for addressing memory deficits and other cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and frontal lobe dementia. Its mechanism involves interaction with nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in cognitive functions including memory and attention .
Table 1: Neurological Disorders and Potential Applications
Disorder | Mechanism | Potential Application |
---|---|---|
Alzheimer's Disease | Modulation of nicotinic receptors | Memory enhancement |
Parkinson's Disease | Neuroprotective effects | Cognitive function support |
Frontal Lobe Dementia | Cholinergic system enhancement | Improvement in attention and vigilance |
Mood Disorders | Influence on neurotransmitter systems | Treatment for depression and anxiety |
Smoking Cessation | Reduction of withdrawal symptoms | Support in quitting smoking |
2. Mood Disorders
The compound's interaction with nicotinic receptors also suggests its utility in treating mood disorders. Studies indicate that compounds enhancing cholinergic activity may alleviate symptoms of depression and anxiety, making N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine a candidate for further research in this area .
Case Studies
Case Study 1: Cognitive Enhancement in Alzheimer's Disease
A study published in Psychopharmacology highlighted the effects of nicotinic agonists on cognitive functions. The findings suggest that compounds similar to this compound could improve memory performance in patients with Alzheimer's disease. The study emphasized the need for further clinical trials to establish efficacy and safety .
Case Study 2: Treatment of Smoking Cessation
In another investigation, the efficacy of nicotinic receptor modulators was assessed in aiding smoking cessation. The results indicated that compounds targeting these receptors could significantly reduce cravings and withdrawal symptoms, positioning this compound as a potential therapeutic agent in smoking cessation programs .
Table 2: Safety Profile
Hazard | Classification |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin Irritation | Causes skin irritation (H315) |
Serious Eye Damage | Causes serious eye damage (H318) |
Mechanism of Action
The mechanism of action of N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine can be compared with similar compounds such as:
N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
N-ethyl-1-((pyridin-2-yloxy)methyl)cyclopropanamine: The position of the pyridinyl group is different, which can affect the compound’s reactivity and interactions.
N-ethyl-1-((pyridin-4-yloxy)methyl)cyclopropanamine: Similar to the previous compound, the position of the pyridinyl group is altered, leading to potential differences in behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Biological Activity
N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The compound features a cyclopropanamine core with a pyridin-3-yloxy group, which is thought to contribute to its biological activity. The structural formula can be represented as follows:
Key Properties
- Molecular Weight: 204.27 g/mol
- Solubility: Varies with solvent; generally moderate in polar solvents.
- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which may affect bioavailability.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, likely involving receptor modulation or enzyme inhibition.
Potential Targets
- Kinases: May inhibit specific kinases involved in cellular signaling pathways.
- Receptors: Potential interaction with neurotransmitter receptors, influencing neurological pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains.
Table 2: Antimicrobial Activity Data
Microbe | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 μg/mL | |
Escherichia coli | 32 μg/mL |
Case Study 1: In Vitro Efficacy Against Prostate Cancer
A study conducted on PC3 prostate cancer cells demonstrated that this compound induced apoptosis at concentrations as low as 2.5 μM. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, the compound showed enhanced efficacy when used alongside established chemotherapeutics, suggesting potential for use in combination regimens to overcome resistance in cancer treatments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves coupling cyclopropanamine derivatives with pyridinyl ether intermediates under copper-catalyzed conditions. For example, details a related synthesis using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% product after chromatographic purification. Optimizing temperature, solvent (e.g., DMSO vs. DMF), and catalyst loading (e.g., 0.05–0.1 eq CuBr) can improve efficiency. Low yields may arise from steric hindrance at the cyclopropane ring or competing side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and pyridinyl ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). For crystalline derivatives, X-ray diffraction can resolve spatial configurations, as noted in for related cyclopropanamine salts. Infrared (IR) spectroscopy (e.g., absorption at ~3300 cm⁻¹ for amine N-H stretches) complements structural analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for analogous cyclopropanamines () advise:
- Use fume hoods to avoid inhalation of fine particulates.
- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Store in inert atmospheres (argon or nitrogen) at –20°C to mitigate degradation.
- In case of spills, neutralize with dry sand and dispose via licensed hazardous waste handlers .
Advanced Research Questions
Q. How can researchers address contradictory data in the compound’s stability under varying pH or temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. For pH-dependent degradation, buffer solutions (pH 1–13) can identify labile bonds (e.g., pyridinyl ether cleavage under acidic conditions). notes that cyclopropanamine derivatives may decompose to release nitrogen oxides under combustion, suggesting thermal instability. Cross-validate findings using differential scanning calorimetry (DSC) to detect phase transitions .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies, given its physicochemical properties?
- Methodological Answer : The compound’s logP (estimated ~2.5) and solubility (<1 mg/mL in water) limit bioavailability. Strategies include:
- Salt formation (e.g., hydrochloride salts, as in ) to enhance aqueous solubility.
- Nanoformulation using liposomes or PEGylated carriers to improve circulation time.
- Prodrug derivatization of the amine group (e.g., acyloxymethyl carbamates) for targeted release .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-ethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H16N2O/c1-2-13-11(5-6-11)9-14-10-4-3-7-12-8-10/h3-4,7-8,13H,2,5-6,9H2,1H3 |
InChI Key |
MBMWZYIHYBGXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CC1)COC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.